molecular formula C20H18N2O3S B300540 N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Katalognummer B300540
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: MPGBHQNKNBISPG-WQRHYEAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide, also known as MTA, is a synthetic compound that has shown potential in various scientific research applications. MTA is a thiazolidinone derivative that has been synthesized using various methods.

Wirkmechanismus

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide exerts its effects through various mechanisms, including the inhibition of NF-κB activation, the induction of apoptosis, the activation of AMPK, and the inhibition of ROS production. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to activate AMPK, a protein kinase that regulates energy homeostasis and glucose metabolism. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit ROS production and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, the improvement of glucose tolerance, and the reduction of oxidative stress-induced damage. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and reduce cancer cell proliferation. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to have low toxicity in various animal models and is well-tolerated. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide is stable under various conditions and can be easily synthesized using various methods. However, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has limited solubility in water, which may limit its use in certain experiments. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide may have off-target effects that need to be carefully evaluated.

Zukünftige Richtungen

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential future direction is the evaluation of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide in clinical trials for various diseases, including cancer, diabetes, and inflammation. Another potential future direction is the development of more potent and selective N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide analogs that can target specific pathways. Furthermore, the mechanisms underlying the effects of N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide need to be further elucidated to better understand its potential therapeutic applications.

Synthesemethoden

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been synthesized using various methods, including the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-(chloromethyl)phenylacetic acid. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a white solid. Another method involves the reaction of 2,4-thiazolidinedione with 4-methylbenzylamine and 4-bromoacetophenone in the presence of sodium hydroxide. The reaction mixture was refluxed in ethanol to obtain N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide as a yellow solid.

Wissenschaftliche Forschungsanwendungen

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, anti-cancer agent, anti-diabetic agent, and anti-oxidant agent. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has also been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models. Furthermore, N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide has been shown to possess anti-oxidant properties and protect against oxidative stress-induced damage.

Eigenschaften

Produktname

N-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide

Molekularformel

C20H18N2O3S

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-[4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-3-5-16(6-4-13)12-22-19(24)18(26-20(22)25)11-15-7-9-17(10-8-15)21-14(2)23/h3-11H,12H2,1-2H3,(H,21,23)/b18-11-

InChI-Schlüssel

MPGBHQNKNBISPG-WQRHYEAKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NC(=O)C)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.